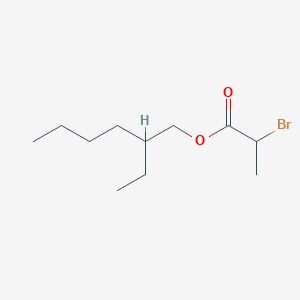

2-Ethylhexyl 2-bromopropanoate

Beschreibung

Eigenschaften

Molekularformel |

C11H21BrO2 |

|---|---|

Molekulargewicht |

265.19 g/mol |

IUPAC-Name |

2-ethylhexyl 2-bromopropanoate |

InChI |

InChI=1S/C11H21BrO2/c1-4-6-7-10(5-2)8-14-11(13)9(3)12/h9-10H,4-8H2,1-3H3 |

InChI-Schlüssel |

CAMYLFUQIWAANE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(CC)COC(=O)C(C)Br |

Herkunft des Produkts |

United States |

Mechanistic Investigations of 2 Ethylhexyl 2 Bromopropanoate Reactions

Reaction Kinetics in the Synthesis of 2-Ethylhexyl 2-Bromopropanoate (B1255678)

The synthesis of 2-Ethylhexyl 2-bromopropanoate, typically achieved through the esterification of 2-bromopropanoic acid with 2-ethylhexanol, is governed by specific kinetic and thermodynamic parameters. While kinetic data for this exact reaction are not extensively published, valuable insights can be drawn from studies on analogous esterification reactions involving 2-ethylhexanol and various carboxylic acids. These studies provide a framework for understanding the reaction rates, influence of catalysts, and energy requirements for the formation of similar esters.

The esterification of a carboxylic acid with an alcohol is a reversible reaction that generally follows a second-order kinetic model. The rate of reaction is influenced by factors such as temperature, molar ratio of reactants, and catalyst concentration. In catalyzed systems, the reaction rate increases significantly. For instance, the esterification of acetic acid with 2-ethylhexanol using a solid acid catalyst like Amberlyst 36 has been shown to fit a pseudo-homogeneous model.

Kinetic models are essential for process design in the chemical industry, allowing for the prediction of reaction outcomes. The forward reaction rate constant (k) can be determined by conducting experiments at various temperatures and fitting the data to a rate equation. The following table presents kinetic data from an analogous reaction—the esterification of acetic acid with 2-ethylhexanol—which can provide an estimate of the kinetic behavior for the synthesis of this compound.

| Temperature (K) | Forward Rate Constant (k₁) (L/mol·min) | Catalyst System | Reference Reaction |

| 333 | 0.0079 | Amberlyst 36 | Acetic Acid + 2-Ethylhexanol |

| 343 | 0.0135 | Amberlyst 36 | Acetic Acid + 2-Ethylhexanol |

| 353 | 0.0241 | Amberlyst 36 | Acetic Acid + 2-Ethylhexanol |

| 363 | 0.0398 | Amberlyst 36 | Acetic Acid + 2-Ethylhexanol |

| Data derived from studies on the esterification of acetic acid with 2-ethylhexanol, serving as an analogue for the this compound system. |

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in reaction kinetics. It can be calculated from the rate constants determined at different temperatures using the Arrhenius equation. For the esterification of acetic acid with 2-ethylhexanol catalyzed by Amberlyst 36, the activation energy has been calculated to be 58.0 kJ/mol. This value provides a reasonable approximation for the energy barrier in the synthesis of this compound under similar catalytic conditions.

Thermodynamic considerations, such as the equilibrium constant (Kc), indicate the extent to which the reaction will proceed towards the products. For the analogous esterification of acetic acid with 2-ethylhexanol, the equilibrium constant was found to be 81 and largely independent of temperature in the range of 333 to 363 K. This high value suggests that the equilibrium favors the formation of the ester product.

| Kinetic/Thermodynamic Parameter | Value | Conditions | Reference Reaction |

| Activation Energy (Ea) | 58.0 kJ/mol | Amberlyst 36 catalyst | Acetic Acid + 2-Ethylhexanol |

| Equilibrium Constant (Kc) | 81 | 333–363 K | Acetic Acid + 2-Ethylhexanol |

| Parameters from an analogous reaction system used to estimate the characteristics of this compound synthesis. |

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The formation of this compound from 2-bromopropanoic acid and 2-ethylhexanol proceeds via a nucleophilic acyl substitution mechanism. This is a multi-step process involving a characteristic tetrahedral intermediate.

The general mechanism, particularly under acidic catalysis, can be described as follows:

Protonation of the Carbonyl Oxygen : The catalyst (typically a strong acid) protonates the oxygen of the carbonyl group on 2-bromopropanoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of the 2-ethylhexanol molecule attacks the now highly electrophilic carbonyl carbon. This addition step results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a molecule of water.

Deprotonation : The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

This addition-elimination pathway is the cornerstone of Fischer esterification and is the accepted mechanism for this type of reaction.

Catalysts are crucial for achieving practical rates of esterification, as the uncatalyzed reaction is typically very slow. Strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA) are commonly used homogeneous catalysts. Their primary role is to protonate the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack as described in the mechanism above.

In recent years, solid acid catalysts have gained prominence due to their advantages, such as easier separation from the reaction mixture, reduced corrosiveness, and potential for regeneration and reuse. Examples include ion-exchange resins (e.g., Amberlyst) and sulfated zirconia. These heterogeneous catalysts function similarly to their homogeneous counterparts by providing acidic sites that facilitate the protonation of the carboxylic acid, thus promoting the nucleophilic acyl substitution pathway. The use of a solid catalyst can also influence reaction kinetics by introducing mass transfer considerations, but the fundamental mechanistic pathway remains the same.

Reactivity of the Bromo-Substituent in this compound

The presence of a bromine atom on the alpha-carbon (the carbon adjacent to the ester's carbonyl group) makes this compound a versatile synthetic intermediate. This bromo-substituent is a good leaving group and is highly reactive towards nucleophilic substitution, primarily through an Sₙ2 mechanism. The electrophilicity of the α-carbon is enhanced by the adjacent carbonyl group, which can stabilize the transition state of the Sₙ2 reaction, leading to increased reaction rates compared to corresponding alkyl halides.

Key reactions involving the bromo-substituent include:

Nucleophilic Substitution : The bromide can be readily displaced by a variety of nucleophiles. For example, reaction with an aqueous base followed by acidification yields the corresponding α-hydroxy ester, while reaction with ammonia (B1221849) can produce an α-amino ester.

Darzens Reaction : In the presence of a base, α-halo esters like this compound can react with aldehydes or ketones to form α,β-epoxy esters, also known as glycidic esters.

Reformatsky Reaction : This reaction involves the treatment of an α-bromo ester with zinc metal to form an organozinc intermediate. This intermediate then adds to an aldehyde or ketone, and subsequent acidic workup yields a β-hydroxy ester.

The reactivity of the bromo-substituent thus provides a gateway for further functionalization, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds and expanding the synthetic utility of this compound.

Nucleophilic Substitution Reactions (SN1, SN2)

This compound, as a secondary alkyl halide, can undergo nucleophilic substitution through both SN1 and SN2 pathways. These reactions are often in competition, and the predominant mechanism is dictated by the reaction conditions. ksu.edu.salibretexts.orgyoutube.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemicalnote.combyjus.comdalalinstitute.com This reaction follows second-order kinetics, as its rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.comyoutube.comyoutube.com For this compound, the attack of the nucleophile is subject to steric hindrance from the adjacent ester group and the alkyl chain. Strong, non-bulky nucleophiles and polar aprotic solvents, which solvate the cation but not the nucleophile, favor the SN2 pathway. ksu.edu.sa

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. byjus.comfirsthope.co.in The first and rate-determining step is the spontaneous, slow cleavage of the carbon-bromine bond to form a secondary carbocation intermediate. chemicalnote.combyjus.comksu.edu.sa This intermediate is planar, and in the second, rapid step, the nucleophile can attack from either face. chemicalnote.comksu.edu.safirsthope.co.in The rate of the SN1 reaction follows first-order kinetics, depending only on the concentration of the substrate. youtube.comfirsthope.co.in This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, alcohols), and by the use of weak nucleophiles. byjus.comksu.edu.sa

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate byjus.comksu.edu.safirsthope.co.in | One concerted step chemicalnote.comdalalinstitute.com |

| Kinetics | First-order (Rate = k[Substrate]) youtube.comfirsthope.co.in | Second-order (Rate = k[Substrate][Nucleophile]) chemicalnote.comyoutube.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) byjus.com | Strong nucleophiles (e.g., I⁻, RS⁻, CN⁻) youtube.com |

| Solvent | Polar protic (e.g., water, ethanol) byjus.comksu.edu.sa | Polar aprotic (e.g., acetone, DMSO) ksu.edu.sa |

| Stereochemistry | Racemization chemicalnote.comfirsthope.co.in | Inversion of configuration firsthope.co.in |

Elimination Reactions (E1, E2)

Elimination reactions are common for alkyl halides and often compete with nucleophilic substitution. dalalinstitute.com In these reactions, a hydrogen atom and the bromine atom are removed from adjacent carbon atoms, resulting in the formation of an alkene. libretexts.orglibretexts.orgchemguide.co.uk

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the carbon bearing the bromine, simultaneously forming a double bond and expelling the bromide ion. ksu.edu.sadalalinstitute.combits-pilani.ac.in The reaction rate is dependent on the concentrations of both the substrate and the base, thus exhibiting second-order kinetics. ksu.edu.saksu.edu.sa E2 reactions are favored by strong, bulky bases (e.g., potassium tert-butoxide), which are more likely to act as a base rather than a nucleophile due to steric hindrance, and by high temperatures. ksu.edu.sabits-pilani.ac.in The regioselectivity of the E2 reaction is often governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product, although bulky bases can lead to the formation of the less substituted Hofmann product. ksu.edu.sa

The E1 (Elimination Unimolecular) mechanism proceeds in two steps and competes directly with the SN1 reaction. ksu.edu.sa The first step, identical to the SN1 pathway, is the formation of a carbocation intermediate. ksu.edu.saksu.edu.sapharmaguideline.com In the second step, a weak base (which can be the solvent) removes a proton from an adjacent carbon to form the double bond. ksu.edu.saksu.edu.sa The rate is first-order, depending only on the substrate concentration. dalalinstitute.commasterorganicchemistry.com E1 reactions are favored by weak bases, polar protic solvents that stabilize the carbocation, and higher temperatures. bits-pilani.ac.inmasterorganicchemistry.comlibretexts.org Like E2 reactions, E1 eliminations typically follow Zaitsev's rule, yielding the most stable alkene. ksu.edu.sa

| Factor | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate ksu.edu.sapharmaguideline.com | One concerted step ksu.edu.sadalalinstitute.com |

| Kinetics | First-order (Rate = k[Substrate]) dalalinstitute.commasterorganicchemistry.com | Second-order (Rate = k[Substrate][Base]) ksu.edu.saksu.edu.sa |

| Base Strength | Weak base required libretexts.org | Strong base favors this pathway dalalinstitute.comksu.edu.salibretexts.org |

| Solvent | Good ionizing (polar protic) solvents libretexts.org | Less dependent on solvent polarity |

| Regioselectivity | Zaitsev's rule (more substituted alkene) ksu.edu.sa | Zaitsev's rule (with small bases), Hofmann product (with bulky bases) ksu.edu.sa |

Radical Reactions and Bond Homolysis

In addition to ionic reactions, this compound can undergo reactions involving free radicals. This pathway is initiated by the homolytic cleavage of the carbon-bromine bond, where the two electrons in the bond are split between the two atoms, generating a secondary alkyl radical and a bromine radical. This bond homolysis typically requires an input of energy, such as heat or ultraviolet (UV) light. youtube.com

The mechanism of a radical reaction generally involves three stages:

Initiation: The C-Br bond breaks homolytically to form the initial radicals. youtube.com

Propagation: The generated alkyl radical can then react with other molecules, propagating the radical chain. For instance, it could abstract a hydrogen atom from another molecule, creating a new radical in the process. youtube.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. youtube.com

These reactions are less common than nucleophilic substitution or elimination for simple alkyl halides under typical laboratory conditions but are important in specific contexts, such as in the presence of radical initiators or under photochemical conditions.

Stereochemical Considerations in Reaction Mechanisms

The carbon atom bonded to the bromine in this compound is a stereocenter. Consequently, the stereochemical outcome of its reactions is a critical aspect of its mechanistic investigation.

SN2 Reactions: The SN2 mechanism involves a backside attack by the nucleophile, which leads to a predictable inversion of configuration at the chiral center. firsthope.co.in If the starting material is a single enantiomer, the product will be the opposite enantiomer.

SN1 Reactions: The SN1 mechanism proceeds through a planar carbocation intermediate. ksu.edu.safirsthope.co.in The nucleophile can attack this flat intermediate from either the top or bottom face with roughly equal probability. This leads to the formation of a nearly 50:50 mixture of both enantiomers, a process known as racemization . chemicalnote.comfirsthope.co.in

E2 Reactions: The E2 mechanism has a significant stereochemical requirement. The reaction proceeds most efficiently when the hydrogen atom being removed and the bromine leaving group are in an anti-periplanar conformation. masterorganicchemistry.comlibretexts.org This means they are in the same plane but on opposite sides of the C-C bond. This geometric constraint can influence which product is formed, especially in cyclic systems. libretexts.org

E1 Reactions: Since the E1 reaction involves a carbocation intermediate, the initial stereochemistry of the substrate is lost at the alpha and beta carbons involved in the double bond formation. The stereoselectivity of the reaction favors the formation of the more stable alkene, which is typically the (E)- or trans-isomer over the (Z)- or cis-isomer due to reduced steric strain. libretexts.org

Application of 2 Ethylhexyl 2 Bromopropanoate in Polymer Science

Functionalization of Polymer Chains through 2-Ethylhexyl 2-Bromopropanoate (B1255678) Derivatives

A significant advantage of using initiators like 2-Ethylhexyl 2-bromopropanoate in ATRP is that the resulting polymer chains retain the halogen atom (bromine) at one end. This halogen serves as a highly versatile functional handle for subsequent chemical modifications.

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of functional monomers. nih.govrsc.orgcmu.edu The bromine end-group on polymers initiated with this compound is susceptible to a variety of nucleophilic substitution reactions.

A common and highly efficient modification is the reaction with sodium azide (NaN₃) to convert the bromo-terminated chain end into an azido-terminated one. This transformation is valuable because the azide group can then participate in highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide array of molecules, including fluorescent dyes, bioactive compounds, or other polymers. utexas.edu Other nucleophiles can also be used to introduce different functionalities, such as amines, thiols, or hydroxyl groups. This approach allows for the creation of complex and highly functional materials from a simple, well-defined polymer precursor. wiley-vch.de

The table below lists common post-polymerization reactions for bromo-terminated polymers.

| Reagent | Resulting End-Group | Subsequent Reaction/Application |

|---|---|---|

| Sodium Azide (NaN₃) | Azide (-N₃) | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) |

| Primary Amines (R-NH₂) | Secondary Amine (-NHR) | pH-responsive materials, bioconjugation |

| Potassium Phthalimide (followed by hydrolysis) | Primary Amine (-NH₂) | Further functionalization, conjugation |

| Sodium thiolate (R-SNa) | Thioether (-SR) | Attachment to gold surfaces, disulfide formation |

Telechelic polymers are defined as macromolecules that possess two reactive functional end-groups. free.fr The synthesis of true telechelic polymers via ATRP requires the use of a bifunctional initiator, which has two initiating sites. While this compound is a monofunctional initiator, a bifunctional analogue (e.g., a diol esterified with two equivalents of 2-bromopropionyl bromide) could be used to synthesize an α,ω-dibromo-terminated polymer. These telechelic polymers are valuable as building blocks for chain extension, creating multiblock copolymers, or forming cross-linked networks. rsc.org

Macromonomers are polymer chains that have a polymerizable group at one end. A polymer synthesized using this compound can be converted into a macromonomer. For example, the bromine end-group can be substituted with a molecule containing a polymerizable moiety, such as a methacrylate (B99206) or styrenic group. The resulting macromonomer can then be copolymerized with other monomers to create graft or comb-like copolymers. This is a fundamental technique for producing polymers with complex architectures.

Development of Advanced Polymer Architectures Using this compound

The controlled nature of Atom Transfer Radical Polymerization (ATRP), facilitated by initiators such as this compound, provides a versatile platform for the synthesis of complex and well-defined polymer architectures. This control over molecular weight, polydispersity, and chain-end functionality allows for the rational design of macromolecules with tailored properties and functionalities. Advanced polymer structures, including block copolymers, graft copolymers, and star polymers, can be meticulously constructed using this initiator in conjunction with monomers like 2-ethylhexyl acrylate (B77674) (EHA).

The fundamental principle behind the synthesis of these advanced architectures lies in the living character of the polymerization process. The bromine end-group, originating from the this compound initiator, remains active on the polymer chain end upon completion of the initial polymerization. This allows for subsequent re-initiation and chain extension with the same or a different monomer, paving the way for the creation of complex macromolecular structures.

Block Copolymers

Block copolymers are comprised of two or more distinct homopolymer blocks linked together. The synthesis of block copolymers using this compound as an initiator in an ATRP process typically involves a sequential monomer addition approach. First, a homopolymer block of a specific monomer, for instance, 2-ethylhexyl acrylate (EHA), is synthesized. Upon consumption of the first monomer, a second monomer is introduced into the reaction mixture. The active bromine chain-ends of the first polymer block then initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer. This process can be extended to create triblock or multiblock copolymers.

Research in the field has demonstrated the successful synthesis of various block copolymers using initiators structurally similar to this compound. For instance, the copolymerization of styrene and 2-ethylhexyl acrylate has been achieved through ATRP, yielding copolymers with controlled molecular weights and compositions. frontiersin.org The properties of these copolymers, such as the glass transition temperature, can be tuned by adjusting the ratio of the constituent monomers. frontiersin.org

| Initiator | Monomer 1 | Monomer 2 | Mn ( g/mol ) | Mw/Mn | Reference |

| Phenylethylbromide | Styrene | 2-Ethylhexyl acrylate | 10,000-25,000 | 1.2-1.4 | frontiersin.org |

| Ethyl 2-bromopropionate | n-Butyl Acrylate | - | < 5000 | < 1.2 | cmu.edu |

This table presents data on the synthesis of block copolymers using ATRP with initiators similar to this compound.

Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer grafted onto it. The "grafting from" approach is a common method for synthesizing graft copolymers using ATRP. In this technique, a polymer backbone is first synthesized to contain initiator sites along its chain. These initiator sites, which can be introduced through copolymerization with a functional monomer or by post-polymerization modification, are analogous to the this compound initiator.

Subsequently, the polymerization of a second monomer is initiated from these sites, resulting in the growth of polymer chains grafted from the main backbone. This method allows for the synthesis of densely grafted copolymers, often referred to as "bottle-brush" polymers, where the steric repulsion between the crowded side chains can force the backbone into an extended conformation. For example, trace amounts of labile chlorines in poly(vinyl chloride) (PVC) have been utilized as initiation sites for the ATRP of monomers like n-butyl acrylate and 2-ethyl hexyl acrylate, leading to the formation of self-plasticized PVC structures. researchgate.net

| Backbone Polymer | Grafted Monomer | Grafting Yield (%) | Polymerization Time (h) | Reference |

| Poly(vinyl chloride) | n-Butyl acrylate | 161.8 | 7.5 | researchgate.net |

| Poly(vinyl chloride) | 2-Ethyl hexyl acrylate | 51.2 | 7.5 | researchgate.net |

This table showcases the synthesis of graft copolymers via ATRP from a polymer backbone containing initiating sites.

Star Polymers

Star polymers are macromolecules consisting of several linear polymer chains, or "arms," linked to a central core. The "core-first" approach is a prevalent method for synthesizing star polymers via ATRP. This method utilizes a multifunctional initiator as the core, from which multiple polymer arms grow simultaneously. An initiator with a structure analogous to multiple this compound molecules joined at a central point would serve this purpose.

The number of arms in the resulting star polymer is determined by the number of initiating sites on the core molecule. This technique allows for the synthesis of well-defined star polymers with a controlled number of arms and arm lengths. Recent advances have enabled the synthesis of star polymers with a large number of chain end functionalities, making them valuable nanomaterials for various applications. nih.gov For instance, degradable polymer stars have been synthesized using a natural product, tannic acid, as a core functionalized with ATRP initiator sites. mdpi.com

| Core Molecule | Arm Monomer | Degree of Polymerization | Mw/Mn | Reference |

| Tannic acid derivative | Methyl methacrylate | 100 | 1.2-1.4 | mdpi.com |

| Tannic acid derivative | Oligo(ethylene oxide) methacrylate | 50 | 1.3-1.5 | mdpi.com |

This table provides examples of star polymers synthesized using a multifunctional core in an ATRP process.

2 Ethylhexyl 2 Bromopropanoate As a Key Intermediate in Organic Synthesis

Precursor for Other Bromopropanoate Derivatives

2-Ethylhexyl 2-bromopropanoate (B1255678) serves as a versatile starting material for the synthesis of other esters in the bromopropanoate family through a process known as transesterification. In this reaction, the 2-ethylhexyl alcohol moiety of the ester is exchanged with a different alcohol. The transformation is typically catalyzed by either an acid or a base.

This process allows for the modification of the ester group to tailor the physical and chemical properties of the resulting bromopropanoate derivative, such as its boiling point, solubility, and reactivity, for specific synthetic applications. For example, reacting 2-ethylhexyl 2-bromopropanoate with methanol (B129727) under acidic conditions would yield methyl 2-bromopropanoate and 2-ethylhexanol. This versatility makes it a valuable intermediate, providing access to a library of related compounds from a single precursor.

Chiral Synthesis Applications Utilizing this compound

The structural features of this compound, specifically the presence of stereogenic centers, make it a valuable component in the field of chiral synthesis. Chirality can be present in both the 2-ethylhexyl side chain and at the alpha-carbon of the propanoate group. The use of enantiomerically pure forms of this compound allows for the synthesis of optically active target molecules.

Enantioselective Synthesis of Optically Active Compounds

Enantiomerically pure this compound is a key building block in the enantioselective synthesis of various organic compounds. The synthesis of the chiral ester itself can be achieved by using enantiomerically pure starting materials, such as (S)-2-ethylhexanol. nih.gov This chiral alcohol can be prepared through asymmetric synthesis methods, for instance, using pseudoephedrine as a chiral auxiliary. nih.gov

Once the chiral ester is formed, its stereocenter can influence the stereochemical outcome of subsequent reactions. This is particularly important in the pharmaceutical and materials science industries, where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity or physical properties. For example, chiral 2-ethylhexyl side chains have been incorporated into conjugated polymers to induce optically active aggregation and specific chiroptical properties. nih.govrsc.org

Derivatization for Stereochemical Control

The chiral centers within this compound can be used to direct the formation of new stereocenters in a predictable manner, a concept known as stereochemical control. The bulky and conformationally distinct chiral 2-ethylhexyl group can create a specific steric environment around the reactive center of the molecule.

During a reaction, this steric hindrance can favor the approach of a reagent from one direction over another, leading to the preferential formation of one diastereomer. This diastereoselective control is a powerful tool in organic synthesis, enabling the construction of complex molecules with multiple, well-defined stereocenters. By modifying the ester or reacting at the carbon-bromine bond, chemists can leverage the existing chirality to install new stereogenic centers with high selectivity.

Participation in Carbon-Carbon Bond Forming Reactions

The carbon-bromine bond in this compound makes it an excellent electrophilic partner in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

Reformatsky Reactions

The Reformatsky reaction is a classic organic reaction that utilizes an α-halo ester, a carbonyl compound (such as an aldehyde or ketone), and metallic zinc to form a β-hydroxy ester. wikipedia.orgtestbook.com this compound is an ideal substrate for this reaction.

The reaction mechanism begins with the insertion of zinc into the carbon-bromine bond of the ester, forming an organozinc intermediate known as a Reformatsky enolate. libretexts.orgnrochemistry.com This enolate is less reactive than more common lithium enolates or Grignard reagents, which prevents it from reacting with the ester group of another molecule. pearson.com The Reformatsky enolate then adds to the carbonyl group of the aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product. byjus.com

| Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|---|---|---|

| α-bromo ester (e.g., this compound) | Aldehyde or Ketone | Zinc metal | β-hydroxy ester |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira involving related bromo-esters)

This compound and related α-bromo esters can participate as electrophiles in various palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon bonds. nih.gov The reactivity of the organic halide in these couplings generally follows the trend I > Br > OTf >> Cl, making bromo-compounds effective substrates. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org While typically used for sp²-hybridized halides, conditions have been developed to include sp³-hybridized compounds. In such a reaction, this compound would provide the electrophilic carbon atom for the formation of a new carbon-carbon single bond. libretexts.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond between an organohalide and an alkene. masterorganicchemistry.comlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the ester. This is followed by insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While direct coupling of sp³-hybridized α-bromo esters is less common than with aryl halides, related systems show that under specific conditions, α-bromocarbonyls can undergo coupling reactions with terminal alkynes. rsc.orgresearchgate.net The reaction results in the formation of a new carbon-carbon bond between the α-carbon of the ester and the alkyne.

| Reaction Name | Electrophile | Nucleophile | Catalyst System | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide (e.g., R-Br) | Organoboron (e.g., R'-B(OH)₂) | Palladium complex + Base | C(sp³)-C(sp²), C(sp²)-C(sp²) |

| Heck | Organohalide (e.g., R-Br) | Alkene | Palladium complex + Base | C-C (forms substituted alkene) |

| Sonogashira | Organohalide (e.g., R-Br) | Terminal Alkyne | Palladium complex + Copper(I) salt + Base | C(sp³)-C(sp), C(sp²)-C(sp) |

Theoretical and Computational Chemistry Studies of 2 Ethylhexyl 2 Bromopropanoate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations allow for the detailed examination of a molecule's three-dimensional structure and the distribution of its electrons. These fundamental properties govern the molecule's stability, reactivity, and interactions with other chemical species.

Conformational Analysis and Stability

The 2-Ethylhexyl 2-bromopropanoate (B1255678) molecule possesses considerable conformational flexibility due to the presence of several single bonds. The rotation around the C-C and C-O bonds of the 2-ethylhexyl group and the propanoate backbone gives rise to numerous possible conformers, each with a distinct energy. While specific conformational analysis studies on 2-Ethylhexyl 2-bromopropanoate are not extensively available in the current literature, the principles of steric hindrance and electronic interactions can be applied to predict its most stable conformations.

Table 1: Predicted Stable Conformations of this compound (Note: This table is illustrative and based on general principles of conformational analysis, as specific computational data for this molecule is not readily available.)

| Dihedral Angle | Predicted Stable Conformation | Rationale |

| O=C-C-Br | Gauche / Anti | Minimization of steric and dipolar repulsion |

| C-O-C-C (ester linkage) | Anti | Reduced steric hindrance |

| C-C-C-C (ethylhexyl chain) | Staggered (Anti/Gauche) | Minimization of torsional strain |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these frontier orbitals provide a quantum mechanical basis for predicting a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen and bromine atoms, which are the sites of highest electron density. The LUMO, conversely, is likely to be centered on the antibonding σ* orbital of the C-Br bond. This is a common feature in alkyl halides and is crucial for its role as an ATRP initiator.

A smaller HOMO-LUMO energy gap generally indicates higher reactivity. In the context of ATRP, the energy of the LUMO is particularly important, as it relates to the molecule's ability to accept an electron and undergo cleavage of the C-Br bond to initiate polymerization. The electron-withdrawing nature of the ester group is expected to lower the energy of the LUMO, making the C-Br bond more susceptible to cleavage.

Table 2: Predicted Frontier Molecular Orbital Characteristics of this compound (Note: The energy values are qualitative predictions based on the electronic effects of the functional groups.)

| Orbital | Predicted Primary Localization | Predicted Energy Level | Implication for Reactivity |

| HOMO | Oxygen and Bromine lone pairs | Relatively low | Nucleophilic character at O and Br |

| LUMO | C-Br σ* antibonding orbital | Relatively low | Electrophilic site at carbon, susceptible to bond cleavage |

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential maps (EPMs) provide a visual representation of the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the EPM would be expected to show significant negative potential around the electronegative oxygen atoms of the carbonyl group and the bromine atom. This is due to the polarization of the C=O and C-Br bonds, as well as the presence of lone pairs of electrons. The carbon atom attached to the bromine and the carbonyl carbon would exhibit a partial positive charge, making them electrophilic centers. The long alkyl chain of the 2-ethylhexyl group would be characterized by a largely neutral (green) potential.

This charge distribution is critical for understanding the intermolecular interactions of this compound and its behavior in solution. The polarized nature of the molecule influences its solubility and its interaction with catalysts in polymerization reactions.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling allows for the in-silico investigation of chemical reactions, providing detailed information about the energy changes and structures of transition states along a reaction pathway. This is particularly valuable for understanding the mechanisms of synthesis and polymerization initiation involving this compound.

Transition State Analysis for Synthesis and Polymerization Initiation

The synthesis of this compound typically involves the esterification of 2-bromopropanoic acid with 2-ethylhexanol. Computational methods, such as Density Functional Theory (DFT), can be used to model this reaction and identify the transition state. The transition state for esterification generally involves the nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the acid, followed by proton transfer and elimination of water. Calculating the energy barrier associated with this transition state can provide insights into the reaction kinetics.

In the context of Atom Transfer Radical Polymerization (ATRP), the initiation step involves the homolytic cleavage of the C-Br bond. Transition state analysis can be employed to study the interaction of the initiator with the ATRP catalyst (typically a copper complex). This analysis can reveal the geometry of the transition state for the atom transfer process and the associated activation energy, which is a key parameter in determining the rate of initiation.

DFT Studies on Radical Stability and Propagation in ATRP

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules, including radical species. In ATRP, the stability of the radical generated from the initiator is a crucial factor that influences the equilibrium between the active (radical) and dormant (alkyl halide) species.

For this compound, the initiation step generates a secondary propyl radical centered on the carbon atom that was bonded to the bromine. The stability of this radical is influenced by the adjacent ester group, which can delocalize the unpaired electron to some extent. DFT calculations can be used to determine the Bond Dissociation Energy (BDE) of the C-Br bond. A lower BDE generally correlates with a more stable radical and a more efficient ATRP initiator.

Studies on similar alkyl bromopropionate initiators have shown that the BDE is influenced by the nature of the ester group. While specific DFT calculations for the 2-ethylhexyl ester are not widely reported, data from related compounds can provide a good estimate. The propagation step in ATRP involves the addition of the generated radical to a monomer. DFT can also be used to model this process, providing information on the energetics of chain growth and the factors that control the stereochemistry of the resulting polymer.

Table 3: Representative Calculated C-Br Bond Dissociation Enthalpies (BDEs) for ATRP Initiators Similar to this compound (Source: Based on data from DFT studies on various ATRP initiators.)

| Initiator | Radical Formed | Calculated BDE (kcal/mol) |

| Methyl 2-bromopropionate | Secondary | ~60-65 |

| Ethyl 2-bromopropionate | Secondary | ~60-65 |

| tert-Butyl 2-bromopropionate | Secondary | ~60-65 |

The consistent BDE values among different alkyl esters of 2-bromopropionic acid suggest that the 2-ethylhexyl group in this compound is not expected to significantly alter the C-Br bond strength compared to smaller alkyl esters. Therefore, it is predicted to be an efficient initiator for ATRP, capable of generating a moderately stabilized secondary radical that can effectively initiate polymerization.

Molecular Dynamics Simulations (e.g., in various solvent environments or with catalytic systems)

Molecular Dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system at an atomic level. wikipedia.orgnih.gov This technique is invaluable for understanding the behavior of molecules in different environments and for studying complex processes like protein folding or chemical reactions. iaanalysis.comnih.gov A simulation requires a force field, which is a set of mathematical functions and parameters that describe the potential energy of the system and the forces between atoms. nih.goviaanalysis.com

Hypothetical Application in Various Solvent Environments:

To understand the behavior of this compound in different chemical environments, MD simulations could be performed in various solvents. For instance, simulating the compound in a polar solvent like water and a non-polar solvent like hexane (B92381) would provide insights into its solvation thermodynamics, conformational preferences, and dynamic behavior. researchgate.netrsc.org In a polar environment, one might observe how water molecules arrange around the ester and bromo functional groups, potentially forming hydrogen bonds or strong dipole-dipole interactions. In a non-polar solvent, the flexible 2-ethylhexyl chain would likely adopt different conformations driven by van der Waals forces.

Key parameters that would be analyzed in such simulations include the Radial Distribution Function (RDF) to understand the solvent structure around the solute, Root Mean Square Deviation (RMSD) to assess conformational stability, and the Radius of Gyration (Rg) to monitor the compactness of the molecule over time.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Different Solvents

| Parameter | Simulation in Water (Polar) | Simulation in Hexane (Non-polar) | Interpretation |

| Average RMSD (Å) | 2.5 ± 0.3 | 3.8 ± 0.5 | A lower RMSD in water could suggest a more stable, less fluctuating conformation due to strong interactions with the polar solvent. |

| Average Rg (Å) | 5.2 ± 0.2 | 6.1 ± 0.4 | A smaller radius of gyration in water might indicate a more compact structure, while in hexane, the alkyl chain may be more extended. |

| Solvation Free Energy (kcal/mol) | -4.5 | -1.8 | A more negative value in water would indicate that the molecule is more favorably solvated by the polar solvent. |

Hypothetical Application with Catalytic Systems:

MD simulations are also a powerful tool for investigating the mechanisms of catalytic reactions at the atomic level. nih.govmdpi.com One could simulate this compound in the presence of a catalyst to study a potential reaction, such as a dehalogenation reaction catalyzed by a transition metal complex or an enzymatic hydrolysis of the ester group.

These simulations can reveal the binding mode of the substrate to the catalyst, identify key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions), and map the conformational changes that occur during the reaction process. harvard.educhemrxiv.org By using more advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM), which treat the reactive part of the system with quantum mechanics and the rest with classical mechanics, one can even simulate the bond-breaking and bond-forming events of the chemical reaction itself. nih.gov

Table 2: Hypothetical Analysis of this compound in a Catalytic Active Site

| Metric | Value | Significance |

| Binding Free Energy (kcal/mol) | -8.2 | Indicates the strength of the interaction between the substrate and the catalyst's active site. |

| Key Interatomic Distance (e.g., C-Br bond to catalytic metal) | 3.1 Å | A short distance suggests a strong interaction that could facilitate the cleavage of the C-Br bond. |

| Number of Hydrogen Bonds with Active Site Residues | 3 | Highlights specific interactions that orient the substrate for catalysis. |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) are computational methodologies that aim to build mathematical models to predict the properties or reactivity of chemical compounds based on their molecular structure. researchgate.netresearchgate.net These models correlate molecular descriptors—numerical values that characterize the chemical structure—with an experimental property or reactivity measurement. imist.maconicet.gov.ar

Hypothetical QSRR Study:

A QSRR study could be developed to predict the reactivity of this compound and related compounds in a specific chemical reaction, for example, a nucleophilic substitution (SN2) reaction. The goal would be to create a model that predicts the reaction rate constant (k) based on calculated molecular descriptors.

The first step would be to gather a dataset of compounds with experimentally measured reaction rates. Then, for each molecule, a variety of descriptors would be calculated, such as electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molar volume), and topological descriptors. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation relating the descriptors to the reactivity is generated. mdpi.comnih.gov

Table 3: Hypothetical QSRR Model for Predicting SN2 Reaction Rate Constants

| Compound | LUMO Energy (eV) | Steric Hindrance Index | Experimental log(k) | Predicted log(k) |

| Ethyl 2-bromopropanoate | -0.85 | 1.2 | -3.5 | -3.6 |

| Butyl 2-bromopropanoate | -0.88 | 1.5 | -3.8 | -3.9 |

| This compound | -0.92 | 2.1 | -4.5 | -4.4 |

| Isopropyl 2-bromopropanoate | -0.83 | 1.8 | -4.2 | -4.1 |

| Model Statistics | R² = 0.95 | Q² (cross-validation) = 0.91 |

Hypothetical Model Equation: log(k) = -1.5 * (LUMO Energy) - 0.8 * (Steric Hindrance Index) - 2.1

Hypothetical QSPR Study:

Similarly, a QSPR model could be constructed to predict a key physicochemical property of this compound, such as its boiling point. nih.gov This is particularly useful for estimating properties of new or untested compounds without the need for expensive and time-consuming experiments. researchgate.net

For a QSPR study on boiling point, a dataset of various esters with known boiling points would be compiled. Descriptors relevant to intermolecular forces, such as molecular weight, polarizability, and topological indices (which encode information about molecular size and branching), would be calculated. A regression model would then be developed to correlate these descriptors with the experimental boiling points. nih.govresearchgate.net The validity and predictive power of the resulting model would be assessed using statistical metrics. nih.gov

Table 4: Hypothetical QSPR Model for Predicting Boiling Points of Alkyl Bromopropanoates

| Compound | Molecular Weight ( g/mol ) | Polarizability (ų) | Experimental BP (°C) | Predicted BP (°C) |

| Methyl 2-bromopropanoate | 167.0 | 11.5 | 145 | 147 |

| Ethyl 2-bromopropanoate | 181.0 | 13.2 | 162 | 161 |

| Propyl 2-bromopropanoate | 195.1 | 14.9 | 178 | 176 |

| This compound | 251.2 | 21.7 | 235 | 233 |

| Model Statistics | R² = 0.99 | Q² (cross-validation) = 0.97 |

Hypothetical Model Equation: BP (°C) = 0.8 * (Molecular Weight) + 2.5 * (Polarizability) + 15.2

Environmental Transformation Pathways of 2 Ethylhexyl 2 Bromopropanoate

Hydrolytic Degradation Mechanisms in Aquatic Systems

Hydrolysis is a primary degradation pathway for many organic esters in aquatic environments. The rate and products of this reaction for 2-Ethylhexyl 2-bromopropanoate (B1255678) would be influenced by factors such as pH and temperature.

Kinetics of Hydrolysis at Varying pH and Temperature

The ester linkage in 2-Ethylhexyl 2-bromopropanoate is susceptible to hydrolysis, which can be catalyzed by both acids and bases. Therefore, the rate of its degradation in aquatic systems is expected to be highly dependent on the pH of the water. Typically, ester hydrolysis exhibits a U-shaped pH-rate profile, with the slowest degradation occurring at neutral pH and accelerated rates under acidic and alkaline conditions.

Temperature also plays a crucial role in the kinetics of hydrolysis. An increase in temperature generally leads to a significant increase in the hydrolysis rate, following the principles of the Arrhenius equation. To accurately model the persistence of this compound in different aquatic environments, it is essential to determine the rate constants for its hydrolysis across a range of environmentally relevant pH values (e.g., 4, 7, and 9) and temperatures (e.g., 10°C, 25°C, and 40°C).

Table 1: Hypothetical Hydrolysis Rate Constants for this compound (Note: This table is illustrative and requires experimental data for validation.)

| pH | Temperature (°C) | Half-life (days) |

| 4 | 25 | Data not available |

| 7 | 25 | Data not available |

| 9 | 25 | Data not available |

| 7 | 10 | Data not available |

| 7 | 40 | Data not available |

Identification and Characterization of Hydrolysis Products

The hydrolysis of this compound is expected to yield two primary products: 2-ethylhexanol and 2-bromopropanoic acid. The reaction involves the cleavage of the ester bond, with the addition of a water molecule.

Further investigation would be required to confirm the identity of these products through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. It is also important to assess the potential for further degradation of these primary products in the environment.

Photolytic Degradation Processes

Photolysis, or degradation by sunlight, can be a significant transformation pathway for organic compounds in surface waters and the atmosphere. The susceptibility of this compound to photolysis would depend on its ability to absorb light in the environmentally relevant ultraviolet (UV) spectrum.

Wavelength Dependence and Quantum Yields of Photolysis

To understand the potential for photolytic degradation, the molar absorption spectrum of this compound needs to be determined. This would reveal the wavelengths of light the molecule can absorb. The quantum yield, which is the efficiency of a photochemical process, must then be measured. This value represents the number of molecules that undergo a reaction for each photon absorbed. A higher quantum yield indicates a greater susceptibility to photolytic degradation.

Photo-Induced Radical Generation and Subsequent Reactions

The absorption of UV light can lead to the cleavage of chemical bonds within the this compound molecule, potentially forming reactive radical species. The carbon-bromine bond is a likely site for such cleavage due to its lower bond energy compared to carbon-carbon or carbon-hydrogen bonds. The generation of these radicals can initiate a cascade of secondary reactions with other molecules present in the environment, such as dissolved oxygen, leading to a variety of transformation products. The identification of these photoproducts is crucial for a complete understanding of the photolytic degradation pathway.

Biodegradation Pathways

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process in determining the ultimate fate of chemicals in the environment. The biodegradability of this compound would depend on the ability of microbial enzymes to recognize and metabolize this specific chemical structure.

The initial step in the biodegradation of an ester is often enzymatic hydrolysis, similar to the chemical hydrolysis described earlier, which would yield 2-ethylhexanol and 2-bromopropanoic acid. Microorganisms could then potentially metabolize these breakdown products further. The presence of the bromine atom may influence the rate and extent of biodegradation, as halogenated compounds can sometimes be more resistant to microbial attack. Studies using standard methods, such as those from the Organisation for Economic Co-operation and Development (OECD), would be needed to assess the ready or inherent biodegradability of this compound.

Microbial Transformation and Metabolism of this compound

The microbial transformation of this compound is anticipated to commence with the enzymatic hydrolysis of its ester bond, a common pathway for the degradation of ester-containing xenobiotics in the environment. This initial step is catalyzed by non-specific esterases and lipases, which are ubiquitous in soil and sediment microorganisms. These enzymes cleave the ester linkage, yielding 2-ethylhexanol and 2-bromopropanoic acid as the primary metabolites.

Following the initial hydrolysis, the resulting 2-bromopropanoic acid is expected to undergo dehalogenation. Microbial dehalogenation can occur through various enzymatic mechanisms, including hydrolytic and reductive dehalogenation. In hydrolytic dehalogenation, a hydroxyl group replaces the bromine atom, forming 2-hydroxypropanoic acid (lactic acid). This reaction is often catalyzed by haloacid dehalogenases. Reductive dehalogenation, which is more common under anaerobic conditions, involves the replacement of the bromine atom with a hydrogen atom, yielding propanoic acid.

The other initial metabolite, 2-ethylhexanol, is a branched-chain alcohol that can be further metabolized by microorganisms. The typical pathway for the degradation of such alcohols involves oxidation to the corresponding aldehyde (2-ethylhexanal) and then to the carboxylic acid (2-ethylhexanoic acid). These reactions are catalyzed by alcohol and aldehyde dehydrogenases, respectively. Subsequently, 2-ethylhexanoic acid can be further broken down through pathways such as beta-oxidation.

Bacterial genera known for their ability to degrade structurally similar compounds, such as phthalate (B1215562) esters, include Rhodococcus, Bacillus, Pseudomonas, and Mycobacterium. These microorganisms are likely candidates for the degradation of this compound in the environment. For instance, studies on the degradation of di(2-ethylhexyl) phthalate (DEHP) have shown its metabolism by various soil and sediment bacteria.

| Metabolite | Precursor | Transformation Process | Enzyme Class (Putative) |

| 2-Ethylhexanol | This compound | Ester Hydrolysis | Esterase / Lipase |

| 2-Bromopropanoic acid | This compound | Ester Hydrolysis | Esterase / Lipase |

| 2-Hydroxypropanoic acid | 2-Bromopropanoic acid | Hydrolytic Dehalogenation | Haloacid dehalogenase |

| Propanoic acid | 2-Bromopropanoic acid | Reductive Dehalogenation | Dehalogenase |

| 2-Ethylhexanoic acid | 2-Ethylhexanol | Oxidation | Alcohol/Aldehyde Dehydrogenase |

Identification of Biotransformation Products and Enzyme Systems

The biotransformation of this compound is expected to generate a series of intermediate products before complete mineralization. The primary biotransformation products resulting from the initial enzymatic hydrolysis are 2-ethylhexanol and 2-bromopropanoic acid. The identification of these metabolites is crucial for understanding the degradation pathway.

Further metabolism of 2-bromopropanoic acid would lead to the formation of either 2-hydroxypropanoic acid or propanoic acid, depending on the dehalogenation mechanism. The enzyme systems responsible for this critical step are haloacid dehalogenases, which have been extensively studied for their role in the degradation of halogenated aliphatic acids. These enzymes catalyze the cleavage of the carbon-halogen bond.

The degradation of the 2-ethylhexanol moiety involves enzyme systems such as alcohol dehydrogenases and aldehyde dehydrogenases, leading to the formation of 2-ethylhexanoic acid. The subsequent breakdown of 2-ethylhexanoic acid likely proceeds via the β-oxidation pathway, a fundamental metabolic process for the degradation of fatty acids. This pathway involves a series of enzymatic reactions that shorten the carbon chain, ultimately leading to intermediates that can enter central metabolic pathways like the citric acid cycle.

While specific enzymes for the degradation of this compound have not been identified due to a lack of direct research, the enzyme families known to be involved in the degradation of similar compounds provide a strong indication of the systems at play. These include carboxylesterases for the initial hydrolysis, dehalogenases for the removal of bromine, and various oxidoreductases for the metabolism of the 2-ethylhexyl chain.

| Enzyme System (Putative) | Reaction Catalyzed | Substrate | Product |

| Carboxylesterase | Ester bond cleavage | This compound | 2-Ethylhexanol + 2-Bromopropanoic acid |

| Haloacid dehalogenase | Hydrolytic dehalogenation | 2-Bromopropanoic acid | 2-Hydroxypropanoic acid |

| Reductive dehalogenase | Reductive dehalogenation | 2-Bromopropanoic acid | Propanoic acid |

| Alcohol dehydrogenase | Oxidation of alcohol | 2-Ethylhexanol | 2-Ethylhexanal |

| Aldehyde dehydrogenase | Oxidation of aldehyde | 2-Ethylhexanal | 2-Ethylhexanoic acid |

Abiotic Transformation in Soil and Sediment Matrices

In addition to microbial processes, this compound can undergo abiotic transformation in soil and sediment environments. The primary abiotic degradation pathway is likely to be hydrolysis of the ester bond. This reaction can be catalyzed by acidic or basic conditions present in the soil and sediment, as well as by certain mineral surfaces. The rate of abiotic hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. The products of this hydrolysis are the same as in the initial microbial transformation: 2-ethylhexanol and 2-bromopropanoic acid.

The bromine substituent on the propanoate moiety can also be subject to abiotic transformations. Nucleophilic substitution reactions can occur, where the bromide is replaced by other nucleophiles present in the soil and sediment, such as hydroxide (B78521) or sulfide (B99878) ions. These reactions can lead to the formation of 2-hydroxypropanoic acid or 2-mercaptopropanoic acid, respectively.

Furthermore, reductive dehalogenation can occur abiotically in anoxic soil and sediment environments. This process is often mediated by reduced iron minerals, such as magnetite and green rust, which can act as electron donors for the reduction of the carbon-bromine bond. This would result in the formation of propanoic acid.

The persistence of this compound in soil and sediment will be determined by the interplay of these abiotic and biotic transformation pathways. The compound is expected to have a strong tendency to adsorb to soil organic matter and sediment due to its hydrophobic 2-ethylhexyl group, which may reduce its bioavailability for microbial degradation and its accessibility for abiotic reactions in the aqueous phase.

| Abiotic Process | Reactant | Product(s) | Environmental Factors |

| Hydrolysis | This compound | 2-Ethylhexanol + 2-Bromopropanoic acid | pH, Temperature, Mineral surfaces |

| Nucleophilic Substitution | 2-Bromopropanoic acid | 2-Hydroxypropanoic acid / 2-Mercaptopropanoic acid | Presence of nucleophiles (e.g., OH-, SH-) |

| Reductive Dehalogenation | 2-Bromopropanoic acid | Propanoic acid | Anoxic conditions, Reduced iron minerals |

Future Research Directions and Emerging Opportunities for 2 Ethylhexyl 2 Bromopropanoate Research

Integration into Sustainable and Green Chemistry Methodologies

A primary direction for future research lies in aligning the synthesis and application of 2-Ethylhexyl 2-bromopropanoate (B1255678) with the principles of green chemistry. Traditional polymerization techniques often rely on metal catalysts and volatile organic solvents. The development of greener alternatives is crucial for environmentally benign manufacturing.

Future investigations could focus on:

Metal-Free ATRP: Exploring photoinduced or organocatalyzed ATRP (O-ATRP) methods using 2-Ethylhexyl 2-bromopropanoate as the initiator would eliminate the need for transition metal catalysts, which can be toxic and difficult to remove from the final product. nih.gov

Bio-based Solvents: Research into conducting polymerizations in renewable and non-toxic solvents is gaining traction. Studies could assess the efficacy of using this compound in bio-derived solvents to replace conventional polar aprotic solvents.

Aqueous Media Polymerization: While challenging due to potential side reactions like initiator hydrolysis, developing robust systems for ATRP in water would be a significant step forward in sustainability. nih.govacs.org Future work could focus on optimizing conditions to successfully use this compound in aqueous emulsion or dispersion polymerization.

| Green Chemistry Approach | Potential Benefit | Research Focus |

| Organocatalyzed ATRP (O-ATRP) | Eliminates transition metal contamination | Development of efficient organic photoredox catalysts compatible with the initiator. |

| Bio-based Solvents (e.g., Cyrene) | Reduces reliance on petrochemicals and VOCs | Kinetic studies of polymerization to ensure control over molecular weight and dispersity. |

| Aqueous ATRP | Minimizes environmental impact of solvents | Design of catalyst/ligand systems and conditions to prevent initiator hydrolysis and loss of control. nih.govacs.org |

Exploration of Novel Catalytic Systems for Enhanced Synthesis and Derivatization

The efficiency and control of polymerizations initiated by this compound are critically dependent on the catalytic system. While copper-based catalysts are standard in ATRP, there is considerable room for innovation to improve performance and expand synthetic capabilities.

Emerging opportunities include:

Highly Active Catalysts: The use of advanced ATRP techniques that regenerate the activator, such as Activators Re-generated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP, can dramatically reduce the required catalyst concentration, often to parts-per-million levels. sigmaaldrich.com Research should be directed at optimizing these low-catalyst-concentration methods for this specific initiator.

Ligand Development: The ligand coordinated to the metal center plays a crucial role in tuning catalyst activity and solubility. Future studies could screen a variety of ligands to find the optimal partner for this compound, aiming to enhance polymerization rates and control over the polymer chain structure.

Catalytic Post-Polymerization Modification: The terminal bromine atom on polymers synthesized using this initiator is a versatile handle for further chemical transformation. Research into novel catalytic methods for the efficient derivatization of this chain end can lead to the creation of valuable telechelic polymers.

Development of Advanced Materials with Tunable Properties Beyond Conventional Polymers

The unique structure of this compound makes it a valuable tool for creating polymers with tailored properties. The 2-ethylhexyl group is known for imparting flexibility and a low glass transition temperature (Tg) to materials.

Future research can leverage this by:

Synthesizing Soft and Flexible Polymers: Using this compound to initiate the polymerization of monomers like 2-ethylhexyl acrylate (B77674) (EHA) or n-butyl acrylate (BA) can produce well-defined homopolymers and copolymers with very low Tg, suitable for applications in adhesives, sealants, and elastomers. cmu.eduias.ac.in

Creating Novel Block Copolymers: ATRP is exceptionally well-suited for synthesizing block copolymers. sigmaaldrich.com One promising avenue is the synthesis of thermoplastic elastomers by creating block copolymers with a soft segment (e.g., poly(2-ethylhexyl acrylate)) and a hard segment (e.g., polystyrene).

Controlling Polymer Architecture: As an ATRP initiator, it enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). cmu.eduwikipedia.org This precision allows for the creation of advanced materials whose bulk properties are highly predictable and reproducible.

| Polymer Type | Initiator | Monomer(s) | Potential Properties |

| Homopolymer | This compound | 2-Ethylhexyl Acrylate | Low Tg, soft, flexible, good film-forming. ias.ac.in |

| Block Copolymer | This compound | 1. Butyl Acrylate2. Styrene | Thermoplastic elastomer with soft and hard segments. |

| Star Polymer | Multi-functional core derived from a similar bromoester | (Meth)acrylates | Modified rheology and mechanical properties. |

Theoretical Prediction and Experimental Validation of New Reactivity Modes

Computational chemistry offers a powerful tool for accelerating research and development. Applying theoretical models to polymerizations involving this compound can provide deep mechanistic insights and guide experimental work.

Future research directions should involve:

Kinetic Modeling: Using computational methods to predict the activation and deactivation rate constants (k_act/k_deact) in ATRP systems. acs.org This can help in the rational selection of catalysts, ligands, and solvents to achieve optimal polymerization control.

Solvent Effects: Theoretical studies can elucidate the significant effect of solvent polarity on the ATRP equilibrium constant, helping to screen for effective and sustainable solvent systems before extensive lab work. wikipedia.org

Exploring New Monomers: Predicting the feasibility and thermodynamics of polymerizing less common or novel monomers using this compound as the initiator. This could expand the range of accessible polymer structures and properties.

Design of Smart Polymeric Materials and Functional Surfaces

The controlled nature of ATRP allows for the creation of complex polymer architectures that can respond to external stimuli, forming the basis of "smart" materials. The this compound initiator is an ideal starting point for such syntheses.

Emerging opportunities in this area include:

Amphiphilic Block Copolymers for Drug Delivery: This initiator can be used to first polymerize a hydrophobic block, followed by a hydrophilic block. The resulting amphiphilic copolymers can self-assemble in water to form micelles or vesicles, which are capable of encapsulating therapeutic agents. nih.gov

Stimuli-Responsive Materials: By incorporating monomers that respond to changes in pH, temperature, or light, polymers initiated with this compound can be designed to change their properties on demand.

Functional Surfaces: The initiator can be chemically anchored to a surface (e.g., silicon wafers, nanoparticles). Subsequent "grafting-from" polymerization can create dense polymer brushes on the surface. The properties of these brushes, influenced by the 2-ethylhexyl end group and the polymer chain, can be tailored to control surface wettability, adhesion, and biocompatibility.

| Application Area | Polymer Architecture | Functionality |

| Drug Delivery | Amphiphilic Block Copolymers | Self-assembly into micelles to encapsulate hydrophobic drugs. nih.gov |

| Smart Coatings | Stimuli-Responsive Polymers | Changes in surface properties (e.g., wettability) in response to environmental triggers. |

| Biomaterials | Surface-Grafted Polymer Brushes | Creation of non-fouling surfaces that resist protein adsorption. |

Q & A

Basic: What are the established synthetic routes for 2-Ethylhexyl 2-bromopropanoate, and how can reaction yields be optimized?

Answer:

The synthesis of this compound typically involves esterification or bromination steps. A plausible route is the acid-catalyzed esterification of 2-bromopropanoic acid with 2-ethylhexanol, analogous to the synthesis of 2-Ethylhexyl formate . Reactive extraction using deep eutectic solvents (DES) has been demonstrated for similar esters (e.g., 2-Ethylhexyl acrylate), where DES acts as both catalyst and extractant, improving reaction efficiency by shifting equilibrium via continuous product removal . Optimization strategies include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid for esterification.

- Solvent systems : Non-polar solvents (e.g., hexane) to facilitate azeotropic water removal.

- Temperature control : Maintain 80–100°C to accelerate kinetics without promoting side reactions.

Yield optimization requires monitoring via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track conversion rates .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

Key analytical techniques include:

- NMR spectroscopy :

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 265 for molecular ion [M]⁺) for purity assessment .

- FTIR : Ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

Advanced: How do solvent polarity and catalyst choice influence reaction kinetics in this compound synthesis?

Answer:

Solvent polarity affects reaction equilibrium and activation energy. Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 bromination, while non-polar solvents enhance esterification yields by minimizing hydrolysis . DES systems (e.g., choline chloride-based) improve kinetics by reducing activation energy through hydrogen-bonding interactions, as shown in 2-Ethylhexyl acrylate synthesis . Kinetic modeling (e.g., pseudo-first-order approximation) and COSMO-RS simulations can predict solvent-catalyst interactions to optimize rate constants .

Advanced: How should researchers resolve contradictions in reported physical-chemical data (e.g., boiling point, density) for this compound?

Answer:

Contradictions often arise from measurement conditions (e.g., purity, instrumentation). Mitigation strategies include:

- Cross-validation : Compare data from authoritative databases like NIST Chemistry WebBook (e.g., Antoine Equation parameters for boiling point) .

- Replicate experiments : Use standardized methods (e.g., ASTM) for density and refractive index measurements.

- Purity assessment : Quantify impurities via HPLC or GC-MS to ensure data accuracy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to 2-Bromo-2-methylpropane handling) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep at +4°C in sealed, amber-glass containers to prevent degradation .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced: How can computational tools predict the environmental degradation pathways of this compound?

Answer:

- Quantum chemistry software (Gaussian, ORCA) : Model hydrolysis mechanisms (e.g., acid/base-catalyzed ester cleavage) .

- QSAR models : Estimate biodegradation half-lives and ecotoxicity using fragment-based descriptors (e.g., bromine substituent effects) .

- Molecular dynamics : Simulate interactions with soil/water matrices to predict persistence .

Basic: What methodologies ensure the purity and stability of this compound during long-term storage?

Answer:

- Chromatographic purity checks : Regular GC-MS or HPLC analysis to detect hydrolysis products (e.g., 2-bromopropanoic acid) .

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation.

- Storage conditions : Argon atmosphere and desiccants to minimize moisture ingress .

Advanced: What strategies validate the catalytic efficiency of novel DES systems in brominated ester synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.